(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid
Description
(1S,7aS)-1-Hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid (CAS: 16271-49-1) is a bicyclic organic compound with a molecular formula of C₁₀H₁₄O₃ (molar mass: 182.22 g/mol). Its structure features a fused indene ring system substituted with hydroxyl (-OH), ketone (-C=O), and carboxylic acid (-COOH) groups. The stereochemistry at positions 1S and 7aS is critical for its reactivity and interactions in synthetic or biological systems .
The compound is synthesized via cyclization and reduction reactions starting from 2-methyl-2-(3-oxobutyryl)cyclopentane-1,3-dione, followed by α-alkylation to generate derivatives with aromatic side chains . Its structural complexity and functional diversity make it a candidate for pharmaceutical intermediate synthesis, though specific biological activities remain understudied in the available literature.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C11H14O4/c1-11-5-4-7(12)9(10(14)15)6(11)2-3-8(11)13/h8,13H,2-5H2,1H3,(H,14,15)/t8-,11-/m0/s1 |
InChI Key |
USCALRFWGZWWMZ-KWQFWETISA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]2O)C(=O)O |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC2O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which utilizes hydrolases with opposite enantiopreference to prepare both enantiomers of the compound . This method involves the preparation of racemic esters, followed by hydrolysis under specific conditions to obtain the desired enantiomerically enriched product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemoenzymatic processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. The use of biocatalysts in these processes helps in achieving high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as alcohols and amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols. These derivatives are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of steroids and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of (1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of bicyclic carboxylic acid derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity :
- The target compound’s indene backbone distinguishes it from indole (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) or phenanthrene derivatives. The presence of a ketone and hydroxyl group enhances its polarity compared to simpler carboxylic acids like indoline derivatives .
- Stereochemical specificity is critical for reactivity. For example, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid’s enantiopurity enables selective drug synthesis, whereas the target compound’s 1S,7aS configuration may influence its derivative formation .
Synthetic Utility :
- The target compound’s synthesis via α-alkylation without hydroxyl protection contrasts with the multi-step crystallographic refinement required for furo-isoindole derivatives .
- Indole-based analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are simpler to functionalize but lack the fused bicyclic complexity of indene systems .
Biological Relevance: Limited data exist on the biological activity of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
